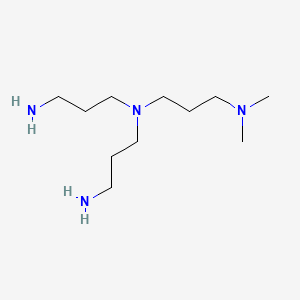

N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine follows established International Union of Pure and Applied Chemistry guidelines for complex polyamine structures. The compound is officially registered under Chemical Abstracts Service number 71326-30-2 and carries the molecular formula C11H28N4 with a molecular weight of 216.37 grams per mole. The European Community number designation 275-332-4 provides additional regulatory identification for this compound within European chemical databases.

The IUPAC nomenclature system employs locant descriptors to precisely define the substitution pattern on the parent diamine structure. According to current nomenclature standards for substituted diamines, superscript arabic numbers correspond to the locants of the parent structure, ensuring unambiguous identification. In this specific case, the base structure consists of propane-1,3-diamine, with the N,N-positions referring to substitutions at the first amino group and N',N'-positions indicating modifications at the second amino group.

Alternative systematic names documented in chemical databases include "{3-[bis(3-aminopropyl)amino]propyl}dimethylamine" and "N,N-Bis(3-aminopropyl)-N',N'-dimethyl-1,3-propanediamine". These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound also appears in literature under the designation "N1,N1-Bis(3-aminopropyl)-N3,N3-dimethylpropane-1,3-diamine," following the numerical locant system that differentiates nitrogen atoms based on their position in the parent chain.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits considerable conformational flexibility due to the presence of multiple rotatable bonds within the alkyl chains connecting the amino functionalities. Conformational studies of related linear alkylpolyamines have demonstrated that such structures can adopt multiple stable conformations depending on environmental conditions and intermolecular interactions. The propane-1,3-diamine backbone provides the primary structural framework, while the bis(3-aminopropyl) substituents introduce additional degrees of conformational freedom.

Theoretical investigations using Density Functional Theory methods have revealed that similar polyamine structures typically exhibit preferred conformations that minimize steric hindrance while maximizing intramolecular hydrogen bonding opportunities. For the central propane chain, the most stable geometries often correspond to extended conformations such as TTTT (all trans), TGTT, and TTTG arrangements, particularly in condensed phases and aqueous solutions. The N,N-dimethyl substitution at one terminus introduces additional steric considerations that influence the overall molecular shape.

The three-dimensional molecular architecture creates a branched topology where the central nitrogen atom serves as a junction point for three distinct alkyl chains. This branching pattern results in a molecular structure that can adopt both extended and more compact conformations through rotation around carbon-carbon and carbon-nitrogen bonds. The conformational preferences are further influenced by the presence of terminal amino groups, which can participate in intramolecular hydrogen bonding networks that stabilize specific geometric arrangements.

Electronic Structure and Charge Distribution

The electronic structure of this compound is characterized by the presence of four nitrogen atoms with varying degrees of substitution, creating a complex pattern of electron density distribution throughout the molecule. The compound contains both tertiary and primary amino functionalities, each contributing distinct electronic characteristics to the overall molecular behavior. The central tertiary nitrogen atom bears two 3-aminopropyl substituents, while the terminal tertiary nitrogen carries two methyl groups, creating an asymmetric charge distribution pattern.

Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of polyamine structures. The Highest Occupied Molecular Orbital represents the capacity to donate electrons, while the Lowest Unoccupied Molecular Orbital demonstrates the ability to accept electrons. For polyamine compounds with multiple nitrogen functionalities, the HOMO electron density typically localizes on the most nucleophilic nitrogen centers, while LUMO distributions depend on the overall molecular architecture and substituent effects.

The presence of multiple amino groups creates regions of enhanced electron density that serve as potential sites for electrophilic attack. Primary amino groups generally exhibit higher nucleophilicity compared to tertiary amines due to reduced steric hindrance and increased availability of lone pair electrons. The 3-aminopropyl chains provide flexible linkers that can accommodate various conformational arrangements while maintaining optimal orbital overlap for chemical interactions.

Quantum chemical descriptors such as electronegativity, hardness, and electrophilicity indices can be calculated to predict the chemical behavior of this polyamine structure. The energy gap between frontier orbitals serves as an indicator of chemical reactivity, with smaller gaps typically corresponding to higher reactivity and lower kinetic stability. The multiple nitrogen functionalities create a polycationic system under physiological conditions, significantly influencing the compound's interaction with negatively charged species and biological macromolecules.

Comparative Analysis with Related Polyamine Derivatives

This compound belongs to a broader family of branched polyamine derivatives that share structural similarities while exhibiting distinct molecular properties. Comparative analysis with related compounds reveals important structure-activity relationships within this chemical class. The closely related compound N,N-bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine (CAS 33329-35-0) represents a fully methylated analog with molecular formula C15H36N4 and molecular weight 272.47 grams per mole.

| Compound | Molecular Formula | Molecular Weight | Primary Amines | Tertiary Amines |

|---|---|---|---|---|

| This compound | C11H28N4 | 216.37 | 2 | 2 |

| N,N-bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine | C15H36N4 | 272.47 | 0 | 4 |

| N,N-bis(3-aminopropyl)methylamine | C7H19N3 | 161.25 | 2 | 1 |

| 1,3-Propanediamine | C3H10N2 | 74.12 | 2 | 0 |

The structural comparison highlights the impact of N-methylation on molecular properties and potential applications. The presence of primary amino groups in this compound provides reactive sites for further chemical modification, while the fully methylated analog exhibits enhanced hydrophobic character and altered basicity. This difference in substitution pattern significantly affects the compounds' solubility profiles, with the partially methylated structure showing intermediate hydrophilicity between the parent diamine and fully substituted derivatives.

Simple linear polyamines such as putrescine (1,4-diaminobutane) and 1,3-propanediamine serve as fundamental building blocks for more complex structures. These compounds exhibit molecular weights of 88.15 and 74.12 grams per mole, respectively, and contain only primary amino functionalities. The branched architecture of this compound represents a significant structural elaboration that introduces additional chemical functionality while maintaining the basic polyamine character.

The conformational flexibility of branched polyamines differs markedly from their linear counterparts. While linear diamines such as 1,3-propanediamine exhibit relatively constrained conformational preferences dominated by the central alkyl chain geometry, branched structures like this compound possess multiple degrees of rotational freedom that enable access to a broader range of three-dimensional arrangements. This increased conformational space has important implications for molecular recognition processes and binding interactions with various target molecules.

The electronic properties of these related polyamines vary systematically with the degree and pattern of N-substitution. Primary amines generally exhibit higher basicity and nucleophilicity compared to tertiary amines, influencing the overall chemical behavior of mixed substitution patterns. The strategic combination of primary and tertiary amino groups in this compound creates a unique electronic environment that balances nucleophilic reactivity with structural stability, making this compound particularly valuable for specialized chemical applications requiring precise control over amino group reactivity.

Properties

IUPAC Name |

N'-(3-aminopropyl)-N'-[3-(dimethylamino)propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28N4/c1-14(2)8-5-11-15(9-3-6-12)10-4-7-13/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYOVCQABQIDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991658 | |

| Record name | N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71326-30-2 | |

| Record name | N1,N1-Bis(3-aminopropyl)-N3,N3-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71326-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071326302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~-Bis(3-aminopropyl)-N~3~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Dimethylamine with 1,3-Dibromopropane

The most direct and widely employed synthetic route to N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine involves the alkylation of dimethylamine with 1,3-dibromopropane. This method proceeds via nucleophilic substitution where the secondary amine (dimethylamine) attacks the alkyl halide (1,3-dibromopropane), leading to the formation of the target diamine.

-

$$

\text{Dimethylamine} + \text{1,3-Dibromopropane} \rightarrow \text{this compound}

$$ -

- Solvent: Typically polar aprotic solvents to enhance nucleophilicity.

- Temperature: Controlled to optimize reaction rate and minimize side reactions.

- Molar ratios: Stoichiometric or slight excess of dimethylamine to favor complete substitution.

-

- Straightforward reaction setup.

- High selectivity for the desired product with appropriate conditions.

-

- Requires careful control to avoid over-alkylation or formation of side products.

- Purification steps may be necessary to remove unreacted starting materials and by-products.

Summary Table of Preparation Methods

| Method | Key Reactants | Reactor Type | Conditions (Temp, Pressure) | Catalyst | Yield/Selectivity | Scale Suitability | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation with 1,3-dibromopropane | Dimethylamine + 1,3-dibromopropane | Batch or continuous | Moderate temp, solvent dependent | None or base | High (dependent on conditions) | Lab to industrial | Direct route, requires purification |

| Continuous two-step via nitrile | Acrylonitrile + Dimethylamine + H₂ | Fixed-bed reactors | 10–120 °C, 0.1–12 MPa | Raney-Ni | >98% yield | Industrial large scale | High efficiency, green, continuous |

| Batch hydrogenation | Acrylonitrile + Dimethylamine + H₂ | Batch reactor | ~90 °C, ~3 MPa | Raney-Ni | ~93% yield | Small to medium scale | Labor-intensive, back-mixing issues |

Research Findings and Analysis

- The continuous fixed-bed process with Raney-Nickel catalyst exhibits superior performance in conversion, selectivity, and yield compared to batch methods, making it the preferred industrial approach.

- The use of alkaline alcohol co-catalysts enhances hydrogenation efficiency.

- The direct use of dimethylaminopropionitrile intermediate without purification reduces process complexity and cost.

- The alkylation approach using 1,3-dibromopropane remains a straightforward synthetic route, especially for laboratory or small-scale synthesis, but requires careful control to avoid side reactions.

- Environmental and economic considerations favor continuous processes due to reduced energy consumption and waste generation.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Coordination Chemistry

BAPN has been utilized in coordination chemistry for synthesizing metal complexes. Its amine groups can effectively coordinate with metal ions, leading to the formation of stable complexes. For instance, BAPN has been used in the preparation of nickel complexes like , where it serves as a ligand due to its ability to form chelates with transition metals .

2. Biological Studies

Research has indicated that BAPN may play a role in biological systems, particularly in studies involving polyamines and their effects on cellular functions. Polyamines are known to influence cell growth and differentiation, making BAPN a candidate for further investigation in cellular biology .

3. Synthesis of Functional Materials

BAPN is also explored for its potential in creating functional materials, such as polymers and composites. Its structure allows for the introduction of amine functionalities into polymer backbones, enhancing properties like adhesion and thermal stability .

Industrial Applications

1. Textile Industry

In the textile industry, BAPN is used as a finishing agent due to its ability to improve dye uptake and fabric durability. The amine groups interact with dye molecules, enhancing color retention and wash fastness in treated fabrics .

2. Lubricants and Additives

BAPN serves as an additive in lubricants, where it enhances the lubricating properties by providing better film strength at high temperatures. Its chemical structure allows it to function effectively under extreme conditions, making it suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Bis(3-aminopropyl)-N’,N’-dimethylpropane-1,3-diamine involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to DNA and RNA, stabilizing their structures and influencing gene expression. It also interacts with enzymes and receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Differences

(a) PAT (N-[2-(1H-indol-3-yl)ethyl]propane-1,3-diamine)

- Structure : Lacks methyl groups on the terminal nitrogen.

- Application : Studied as an inhibitor of indolethylamine-N-methyltransferase (INMT).

- Key Findings : PAT exhibits weaker inhibitory activity compared to its dimethylated analogue PDAT, highlighting the importance of N-methylation for enzyme interaction .

(b) PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine)

- Structure : Methylated terminal nitrogen atoms.

- Application: Noncompetitive inhibitor of INMT.

- Key Findings : PDAT’s dimethyl groups enhance binding affinity and inhibition efficacy, demonstrating the role of hydrophobic interactions in enzyme inhibition .

(c) N',N'-Dimethylpropane-1,3-diamine

- Structure: Simpler dimethylated propane diamine without aminopropyl extensions.

- Application : Used in polyamide synthesis and polymer cleavage.

- Key Findings: The absence of aminopropyl groups limits its utility in applications requiring multidentate coordination, but its compact structure aids in polymer solubility .

(d) N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Role in Materials Science

- Key Insight: The target compound’s extended aminopropyl chains improve coordination capacity, making it superior to simpler diamines in stabilizing complex materials .

Structural-Activity Relationships

- N-Methylation : Enhances enzyme inhibition (PDAT vs. PAT) and reduces polarity, improving membrane permeability .

- Aminopropyl Extensions: Increase multidentate binding capacity in antibacterial and materials applications .

- Alkyl Chain Length : Longer chains (e.g., dodecyl) improve surfactant properties but may reduce bioavailability .

Limitations and Opportunities

- Safety : Requires stringent handling protocols due to corrosivity and sensitization risks .

Biological Activity

Overview

N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine (commonly referred to as BAPDA) is a linear polyamine characterized by its unique structure and versatile applications in various fields, including biology and medicine. Its molecular formula is , with a molecular weight of 216.37 g/mol. BAPDA serves as a significant compound in biological research, particularly due to its interactions with nucleic acids and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.37 g/mol |

| Density | 0.883 g/mL at 25°C |

| Boiling Point | 220°C |

| Water Solubility | 1000 g/L at 25°C |

| CAS Number | 71326-30-2 |

BAPDA exhibits biological activity primarily through its ability to interact with cellular components such as nucleic acids and proteins. Its mechanism of action includes:

- Binding to DNA/RNA : BAPDA stabilizes the structures of DNA and RNA, influencing gene expression and potentially modulating cellular functions.

- Enzyme Interaction : The compound can affect enzyme activity, thereby altering various cellular signaling pathways.

- Polyamine Analog Synthesis : BAPDA is used in synthesizing polyamine analogs which have shown promise in therapeutic applications, particularly in cancer treatment due to their ability to modulate cellular proliferation and apoptosis.

Biological Applications

- Anticancer Research : BAPDA derivatives are being investigated for their potential as anticancer agents. The modulation of polyamines in cancer cells can lead to altered growth patterns and increased apoptosis .

- Polyamine Interaction Studies : The compound is utilized to study the interactions between polyamines and nucleic acids, providing insights into cellular processes and the role of polyamines in cellular signaling .

- Coordination Chemistry : BAPDA acts as a ligand in coordination chemistry, forming stable complexes with metal ions which can be beneficial for catalysis and material science applications .

Study on Anticancer Activity

A study published in Molecular Pharmacology highlighted the anticancer properties of BAPDA derivatives. These derivatives were shown to inhibit cancer cell growth by inducing apoptosis through the modulation of polyamine metabolism. The findings suggest that targeting polyamine pathways could be a viable strategy for cancer therapy .

Interaction with Nucleic Acids

Research conducted on the interaction of BAPDA with calf thymus DNA indicated that the compound forms stable complexes that inhibit DNA replication. This property suggests its potential use as an antimicrobial agent by disrupting bacterial DNA synthesis .

Comparative Analysis

To better understand the uniqueness of BAPDA, a comparison with similar compounds is provided:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| N,N-Bis(3-aminopropyl)-1,3-propanediamine | Linear Polyamine | Anticancer properties |

| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | Linear Polyamine | Antimicrobial activity |

| Tris(3-aminopropyl)amine | Branched Polyamine | Coordination chemistry |

| Diethylenetriamine | Linear Polyamine | Used in industrial applications |

Q & A

Q. What are the optimal synthetic routes for N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine?

The synthesis typically involves reacting 1,3-diaminopropane with methylamine under controlled conditions. Continuous flow reactors are recommended to ensure efficient reactant supply and product removal, minimizing side reactions and improving yield . Purification via fractional distillation or crystallization is critical to isolate the compound in high purity (>95%) . Reaction parameters such as temperature (maintained at 60–80°C) and stoichiometric ratios (1:1.2 molar ratio of diaminopropane to methylamine) must be tightly controlled to avoid oligomerization .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard for determining its molecular geometry and hydrogen-bonding patterns . The compound’s tertiary amine groups and flexible propane backbone enable diverse supramolecular interactions, which can be analyzed via graph-set notation to classify hydrogen-bonding motifs (e.g., D, R, or C patterns) . Spectroscopic methods (NMR, FT-IR) complement crystallographic data, with characteristic peaks for NH (δ ~1.5–2.5 ppm in H NMR) and C-N stretching (1020–1250 cm in IR) .

Q. What are its primary applications in biomedical research?

The compound serves as a precursor for synthesizing enzyme inhibitors (e.g., indolethylamine-N-methyltransferase (INMT) inhibitors) and antimicrobial agents. Its polyamine structure facilitates interactions with nucleic acids and proteins, making it a candidate for drug delivery systems . Derivatives like N,N-dimethylaminopropyltryptamine have been studied for noncompetitive inhibition of INMT, with IC values compared against simpler analogs (e.g., PAT lacking dimethyl groups) to assess structure-activity relationships .

Advanced Research Questions

Q. How do researchers resolve contradictions in its reported toxicity profiles?

Conflicting data on reproductive toxicity (e.g., reduced seminal vesicle weights in rats at 27 mg/kg/day) vs. negative mutagenicity (Ames test, chromosomal aberration assays) require rigorous dose-response analyses . A 2-generation OECD Guideline 416 study identified a no-observed-adverse-effect level (NOAEL) of 9 mg/kg/day, while in vitro genotoxicity assays (TK mouse lymphoma cells) confirmed no clastogenic effects . Discrepancies may arise from impurities in commercial batches; thus, HPLC purity verification (>99%) is recommended before biological studies .

Q. What methodologies are used to study its role in supramolecular chemistry?

The compound’s amine groups participate in hydrogen-bonded networks, which can be mapped using Etter’s graph-set analysis. For example, in cocrystals with carboxylic acids, it forms motifs (e.g., rings) . Dynamic light scattering (DLS) and surface plasmon resonance (SPR) further quantify its self-assembly into micelles or vesicles in aqueous solutions, with critical micelle concentrations (CMC) determined via conductivity measurements .

Q. How is its inhibition mechanism against enzymes like INMT validated experimentally?

Kinetic assays using recombinant INMT and radiolabeled S-adenosylmethionine (SAM) are performed. Lineweaver-Burk plots confirm noncompetitive inhibition (unchanged , reduced ), while isothermal titration calorimetry (ITC) measures binding thermodynamics (, ) . Molecular docking (e.g., AutoDock Vina) predicts interactions with INMT’s active site, validated by site-directed mutagenesis of key residues (e.g., Glu156) .

Q. What advanced strategies optimize its synthesis for high-throughput applications?

AI-driven retrosynthesis tools (e.g., Pistachio/Reaxys models) predict one-step routes using precursor scoring (relevance heuristic, plausibility >0.01) . Flow chemistry systems with in-line FT-IR monitoring enable real-time optimization, achieving yields >85% in <2 hours . Scalability is enhanced by coupling continuous reactors with membrane-based separations to remove byproducts (e.g., oligomers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.